3-(4-Methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

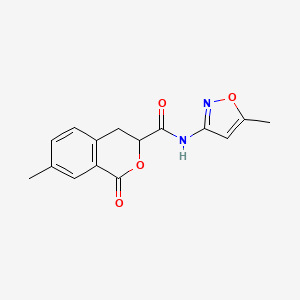

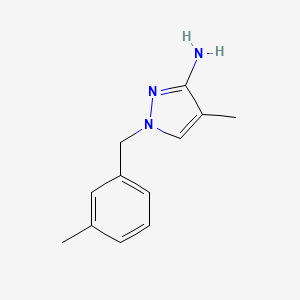

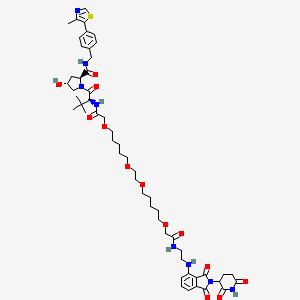

The molecular structure of this compound includes a pyrrolidine ring, a quinoline moiety, and a methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The quinoline moiety is a heterocyclic aromatic organic compound with the formula C9H7N . The methoxyphenyl group is an aromatic group with a methoxy (–O–CH3) substituent attached to the phenyl ring .科学的研究の応用

Photocatalytic Activity and Singlet Oxygen Generation

Research by Li-Ping Li and B. Ye (2019) investigated a series of cationic Ir(III) complexes with ligands including 4-methoxypyridine, revealing their potential for efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide. This study highlights the application of methoxyphenyl derivatives in photocatalysis and the development of enantiopure sulfoxides, showcasing the compound's role in enhancing chemical selectivity and efficiency under mild conditions (Li-Ping Li & B. Ye, 2019).

Synthesis and Structural Analysis

A study conducted by Hayun et al. (2012) described the synthesis of a compound closely related to "3-(4-Methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline" through the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation. The structural confirmation of this compound was achieved using various spectroscopic techniques, illustrating the methodological advancements in the synthesis and analysis of complex organic compounds (Hayun et al., 2012).

Antimicrobial and Antifungal Activities

Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel N-sulfonate derivatives containing quinolyl functional groups, demonstrating moderate to high antimicrobial and antifungal activities. These findings suggest potential applications of such derivatives in developing new antimicrobial agents, emphasizing the compound's versatility in medicinal chemistry applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Fluorescence and Quantum Chemical Investigations

Le et al. (2020) synthesized multi-substituted quinoline derivatives starting from eugenol, exploring their fluorescence properties and conducting quantum chemical investigations. This research provides insights into the photophysical properties of quinoline derivatives, potentially applicable in materials science and sensor development (Le et al., 2020).

Enhanced Solubility and Optics

Ahmad, Ganie, and Dar (2020) discussed the synthesis of molecular complexes based on sulfonate-pyridinium interactions, leading to enhanced solubility and improved optical properties. The study demonstrates the compound's application in modifying physical properties for potential use in various industrial and research contexts (Ahmad, Ganie, & Dar, 2020).

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrrolidine and quinoline derivatives in medicinal chemistry , this compound could be a promising candidate for future drug discovery efforts.

特性

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-15-8-10-16(11-9-15)26(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLYEYJSIVZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

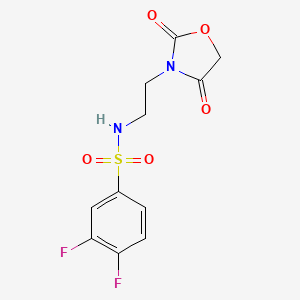

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)

![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)

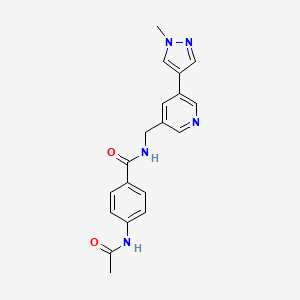

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)

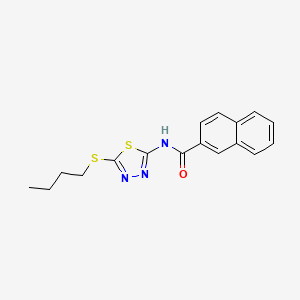

![2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2880953.png)